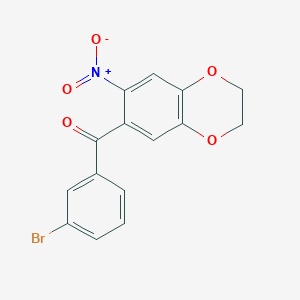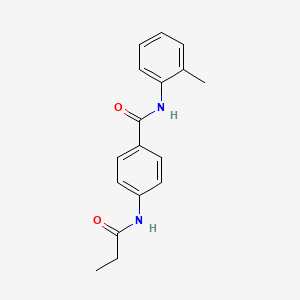![molecular formula C20H19N3O3 B4389624 2-[(2-furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4389624.png)
2-[(2-furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
2-[(2-furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone, commonly known as FMQ, is a quinazolinone derivative that has gained significant attention in medicinal chemistry due to its potential therapeutic applications. FMQ has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of FMQ is not fully understood. However, studies have suggested that FMQ exerts its biological activity by modulating various cellular pathways, including the NF-κB signaling pathway and the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
FMQ has been shown to exhibit various biochemical and physiological effects. Studies have shown that FMQ reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). FMQ has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, FMQ has been shown to possess anti-microbial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
FMQ exhibits several advantages for lab experiments, including its low toxicity and high solubility in water. However, FMQ also exhibits certain limitations, including its relatively low stability and susceptibility to degradation under certain conditions.
Zukünftige Richtungen
FMQ has shown promising potential for various therapeutic applications. Future research could focus on the development of FMQ-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further studies could investigate the mechanism of action of FMQ and its potential interactions with other cellular pathways.
Wissenschaftliche Forschungsanwendungen
FMQ has been studied extensively for its potential therapeutic applications. Studies have shown that FMQ exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. FMQ has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, FMQ has been shown to possess anti-microbial activity against various microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-15-6-4-13(5-7-15)14-9-18-17(19(24)10-14)12-22-20(23-18)21-11-16-3-2-8-26-16/h2-8,12,14H,9-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMVAIWAXLKLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4389546.png)
![2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4389557.png)
![3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid](/img/structure/B4389577.png)
![N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4389583.png)

![N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4389597.png)
![2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4389602.png)
![2-{[4-(benzyloxy)-2-chloro-5-ethoxybenzyl]amino}ethanol](/img/structure/B4389603.png)
![4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4389604.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B4389611.png)



![N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4389654.png)